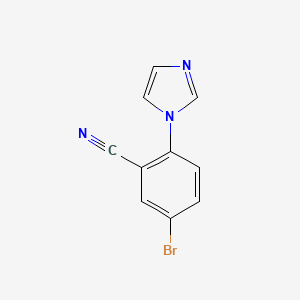

5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Descripción general

Descripción

5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol . It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrN3/c11-8-1-2-9 (7 (5-8)6-12)10-13-3-4-14-10/h1-5H, (H,13,14) and the InChI key is FAMGCGNXLCSCFP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 393.2±32.0 °C and its predicted density is 1.53±0.1 g/cm3 . The pKa is predicted to be 4.61±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Thiochroman Derivatives :The synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole is described. This process involves the reaction of these compounds with secondary amines and oxidation to sulfones, leading to the formation of thiochromanols and thiochromene derivatives (Cozzi & Pillan, 1988).

Coordination Polymer Construction :A novel three-dimensional porous coordination polymer was created through in situ basic hydrolysis of the cyanide functional group of 3-(1H-benzo[d]imidazol-1-yl)-5-(1H-imidazol-1-yl)benzonitrile. This resulted in a structure with a unique (3,3,4,5)-connected 4-nodal net (Agarwal & Bharadwaj, 2015).

Study of Imidazol-5-yl Radicals :The generation and properties of imidazol-5-yl radicals as reactive intermediates in reduction reactions were examined. This research contributed to understanding the reactivity of these radicals in various chemical contexts (Bowman & Taylor, 1990).

Synthesis of Benzimidazole Substituted Acrylonitriles and Benzimidazoquinolines :Benzimidazole compounds, including benzimidazoquinolines, were synthesized and their crystal structures analyzed. These compounds are part of a wider investigation into biologically active compounds and potential antitumor drugs (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Catalysis in Organic Synthesis :5-Bromo-2-(1H-imidazol-2-yl)pyridine was used to promote CuI-catalyzed hydroxylation of aryl bromides, demonstrating its effectiveness as a catalytic system for converting aryl bromides into phenols (贾健欢 et al., 2011).

Gas Adsorption and Magnetic Properties in Coordination Polymers :The study of gas adsorption and magnetic properties in isostructural Ni(II), Mn(II), and Co(II) coordination polymers synthesized under solvothermal conditions provided insights into their structural and functional properties (Agarwal et al., 2013).

Synthesis and Antimicrobial Activity of Novel Compounds :Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antibacterial and antifungal activities against clinical isolates of bacteria, demonstrating their potential in antimicrobial applications (Reddy & Reddy, 2010).

Propiedades

IUPAC Name |

5-bromo-2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-1-2-10(8(5-9)6-12)14-4-3-13-7-14/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIIAKNNOULVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

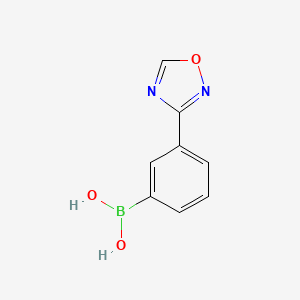

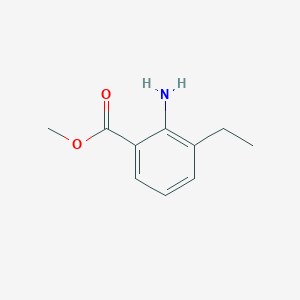

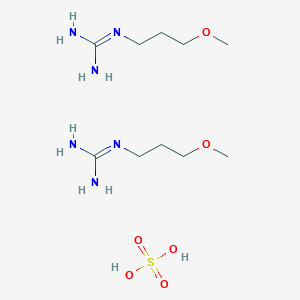

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)

amine](/img/structure/B1464056.png)

![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)

![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)

![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)